molecular formula C7H9NO2 B14303807 3-Butenenitrile, 2-(acetyloxy)-3-methyl- CAS No. 112503-31-8

3-Butenenitrile, 2-(acetyloxy)-3-methyl-

Cat. No.: B14303807
CAS No.: 112503-31-8
M. Wt: 139.15 g/mol
InChI Key: QFDQWMCSHDBHIN-UHFFFAOYSA-N
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Description

3-Butenenitrile, 2-(acetyloxy)-3-methyl- is an organic compound with the molecular formula C7H9NO2. It is also known by other names such as 2-acetoxy-3-butenenitrile and acrolein cyanohydrin acetate . This compound is characterized by the presence of a nitrile group (C≡N) and an acetate group (CH3COO) attached to a butene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butenenitrile, 2-(acetyloxy)-3-methyl- typically involves the reaction of acrolein with hydrogen cyanide to form acrolein cyanohydrin, which is then acetylated using acetic anhydride . The reaction conditions usually require a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the attainment of high-purity product .

Chemical Reactions Analysis

Types of Reactions

3-Butenenitrile, 2-(acetyloxy)-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Butenenitrile, 2-(acetyloxy)-3-methyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butenenitrile, 2-(acetyloxy)-3-methyl- involves its metabolism in the body. Upon ingestion, it undergoes enzymatic reactions mediated by cytochrome P450 enzymes, leading to the formation of reactive metabolites such as acrolein and hydrogen cyanide . These metabolites can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butenenitrile, 2-(acetyloxy)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its reactivity and selectivity make it valuable in various applications, distinguishing it from other similar compounds .

Properties

CAS No.

112503-31-8

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

(1-cyano-2-methylprop-2-enyl) acetate

InChI

InChI=1S/C7H9NO2/c1-5(2)7(4-8)10-6(3)9/h7H,1H2,2-3H3

InChI Key

QFDQWMCSHDBHIN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C#N)OC(=O)C

Origin of Product

United States

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